Heptyl Undecyl Phthalate
CAS No.: 65185-88-8
Cat. No.: VC20837157
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65185-88-8 |
|---|---|
| Molecular Formula | C26H42O4 |
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | 1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 |
| Standard InChI Key | ILVKYQKHSCWQAW-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC |
Introduction
| Parameter | Value |
|---|---|
| Chemical Name | Heptyl Undecyl Phthalate |
| Chemical Formula | C26H42O4 |
| Molecular Weight | 418.61 g/mol |
| CAS Number | 65185-88-8 |
| Alternative CAS Number | 68515-42-4 |
It is important to note the discrepancy in CAS registry numbers appearing in scientific literature. While earlier sources may reference 68515-42-4, the most current and authoritative sources identify the compound with CAS 65185-88-8 .
Physical and Chemical Properties
Heptyl Undecyl Phthalate exhibits several distinctive physical and chemical properties that determine its industrial utility:
The compound's physical characteristics derive from its molecular structure. The presence of two different-length alkyl chains (heptyl and undecyl) contributes to its hydrophobicity, while the high molecular weight results in low volatility. These properties make Heptyl Undecyl Phthalate particularly suitable for applications requiring stable plasticizers that resist migration and evaporation.
Synthesis and Production Methods
Industrial Synthesis Pathways
The primary industrial synthesis route for Heptyl Undecyl Phthalate involves esterification reactions between phthalic anhydride and the corresponding alcohols:
| Reaction Step | Description |
|---|---|
| Initial Reaction | Phthalic anhydride reacts with either heptyl or undecyl alcohol to form a monoester intermediate |
| Secondary Reaction | The monoester intermediate reacts with the second alcohol (undecyl or heptyl) to form the final diester product |
| Catalyst | Typically sulfuric acid, facilitating the nucleophilic attack by alcohols on the carbonyl carbon |
The general reaction can be represented as:
Phthalic anhydride + Heptyl alcohol + Undecyl alcohol → Heptyl Undecyl Phthalate + Water
This process follows Fischer esterification mechanisms, with the reaction typically occurring in two distinct stages to produce the final asymmetric diester compound .
Production Considerations
Several critical factors influence the efficient industrial production of Heptyl Undecyl Phthalate:
| Factor | Consideration |
|---|---|
| Temperature | Reactions typically conducted at elevated temperatures (413-453 K) to optimize reaction kinetics |
| Catalyst Concentration | Carefully controlled acid catalyst concentration to maximize yield while minimizing side reactions |
| Reactant Ratios | Precise stoichiometric control required to ensure proper formation of the asymmetric diester |
| Reaction Time | Monitored to ensure complete conversion while preventing thermal degradation |
| Purification | Post-reaction processing to remove catalysts, unreacted materials, and potential byproducts |
The production process requires stringent control of reaction parameters to ensure high yield and purity. Modern manufacturing methods may incorporate solvent-free conditions or alternative energy sources such as microwave-assisted synthesis to enhance efficiency and reduce environmental impact .
Applications and Utility
Industrial Applications
Heptyl Undecyl Phthalate finds application in various industrial contexts, primarily leveraging its plasticizing properties:
The compound functions by intercalating between polymer chains, reducing intermolecular forces and thereby increasing material flexibility and processability. This mechanism makes it valuable in applications where rigid polymers need to be rendered more pliable without compromising structural integrity .
Research Applications
In laboratory and research settings, Heptyl Undecyl Phthalate serves several functions:
Research facilities utilize Heptyl Undecyl Phthalate in controlled experiments, leveraging its well-defined chemical structure and physical properties for standardized protocols .
These classifications conform to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are reflected in the compound's safety data sheet information, providing standardized hazard communication .
These precautionary measures are designed to minimize risk during handling and provide appropriate response protocols for accidental exposure or release scenarios .
Environmental Implications
The environmental profile of Heptyl Undecyl Phthalate remains incompletely characterized, though some inferences can be drawn from research on related compounds:
Studies on broader phthalate compounds indicate that higher molecular weight phthalates (like Heptyl Undecyl Phthalate) typically exhibit different environmental behavior compared to lower molecular weight congeners. Research suggests that toxicity to aquatic organisms varies among phthalates, with EC50 values for lower molecular weight compounds ranging from 0.2 to 145 mg/L .
Comparative Analysis with Other Phthalate Compounds
Functional Differences
The functional properties of Heptyl Undecyl Phthalate compared to other phthalates reflect its unique molecular architecture:
Research on phthalate estrogenic activity indicates that most phthalates show minimal estrogen receptor binding compared to estradiol. Studies have demonstrated that phthalate compounds exhibit significant variation in their biological activities, with some showing minimal relative proliferative effects while others demonstrate more pronounced biological responses .
| Research Priority | Description |
|---|---|
| Comprehensive Toxicological Assessment | Detailed studies specifically addressing Heptyl Undecyl Phthalate's biological effects |
| Environmental Fate Studies | Research on persistence, degradation pathways, and ecological impact |
| Analytical Method Development | Improved techniques for detection and quantification in environmental and biological matrices |
| Comparative Risk Assessment | Structured comparison with other plasticizers to establish relative safety profiles |
| Alternative Development | Exploration of potential substitutes with similar functional properties but improved safety profiles |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume